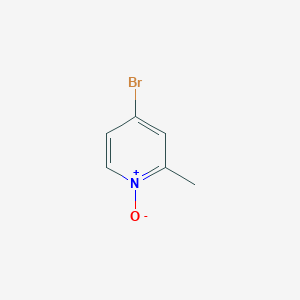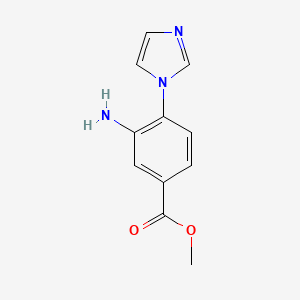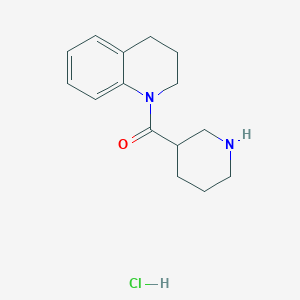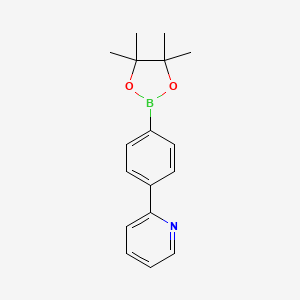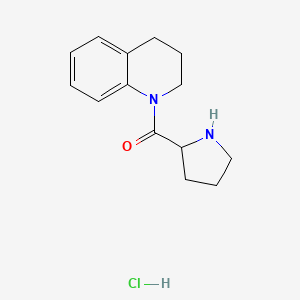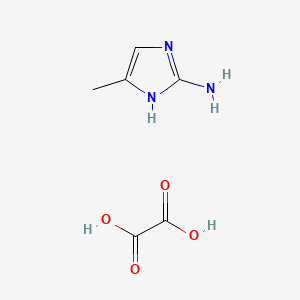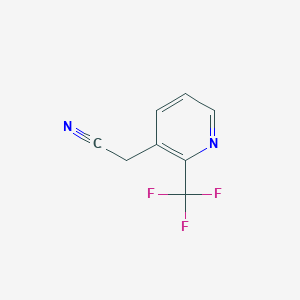
2-(Trifluoromethyl)pyridine-3-acetonitrile
Vue d'ensemble
Description
“2-(Trifluoromethyl)pyridine-3-acetonitrile” is a chemical compound with the molecular formula C8H5F3N2. It has a molecular weight of 186.13 g/mol . This compound is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
The synthesis of trifluoromethylpyridine (TFMP) derivatives, which includes “2-(Trifluoromethyl)pyridine-3-acetonitrile”, is generally achieved via two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . For instance, 2,2,2-Trifluoroacetaldehyde O- (aryl)oxime was employed for the [3 + 2] cycloaddition of pyridinium 1,4-zwitterionic thiolates for the synthesis of 2-trifluoromethyl 4,5-disubstituted thiazoles .
Molecular Structure Analysis
The molecular structure of “2-(Trifluoromethyl)pyridine-3-acetonitrile” is characterized by the presence of a fluorine atom and a pyridine in its structure . These are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Applications De Recherche Scientifique
Agrochemical Industry
Trifluoromethylpyridine (TFMP) derivatives, including compounds like “2-(Trifluoromethyl)pyridine-3-acetonitrile”, are widely used in the agrochemical industry. They serve as intermediates in the synthesis of crop protection products, offering superior pest control properties compared to traditional phenyl-containing insecticides .
Pharmaceutical Industry
In the pharmaceutical sector, TFMP derivatives are valuable for their potential medicinal properties. While specific applications for “2-(Trifluoromethyl)pyridine-3-acetonitrile” are not detailed, similar compounds are utilized in drug development for various therapeutic areas .
Synthesis of Pesticides
“2-(Trifluoromethyl)pyridine-3-acetonitrile” may be used as a chemical intermediate in the synthesis of pesticides. The trifluoromethyl group contributes to the effectiveness of these pesticides .
Organic Synthesis
The compound can be involved in organic synthesis processes, particularly in constructing pyridine rings with trifluoromethyl groups, which are crucial structures in many organic molecules .
Orientations Futures
Propriétés
IUPAC Name |
2-[2-(trifluoromethyl)pyridin-3-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2/c9-8(10,11)7-6(3-4-12)2-1-5-13-7/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOBJGXAOLWPNNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(F)(F)F)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)pyridine-3-acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








